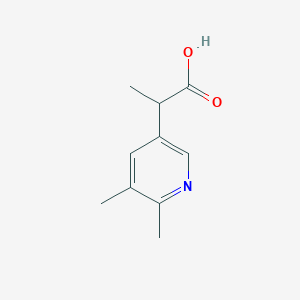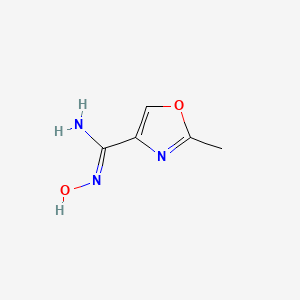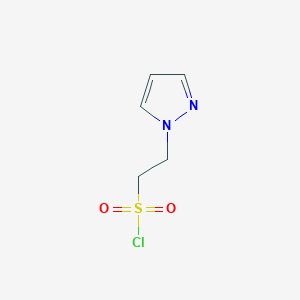
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is a compound that belongs to the class of sulfonyl chlorides, which are known for their reactivity and versatility in organic synthesis. This compound features a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, attached to an ethane sulfonyl chloride group. The presence of the sulfonyl chloride group makes it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1H-pyrazol-1-yl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(1H-Pyrazol-1-yl)ethanol+SOCl2→2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their function and interactions.
Medicine: Investigated for its potential as a precursor in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
2-(1H-Pyrazol-1-YL)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is unique due to its high reactivity and versatility in organic synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various compounds.
Properties
CAS No. |
1196146-43-6 |
|---|---|
Molecular Formula |
C5H7ClN2O2S |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
2-pyrazol-1-ylethanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 |
InChI Key |
JCRIKDUKXMMPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


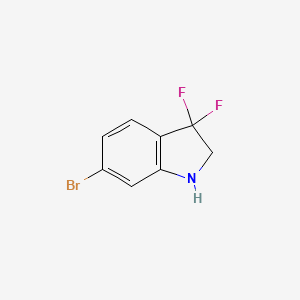
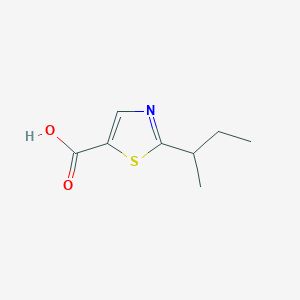
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
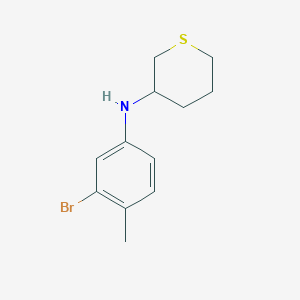
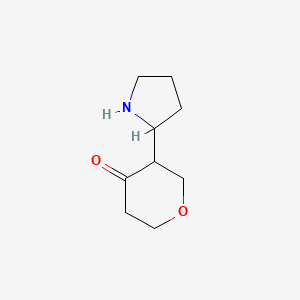
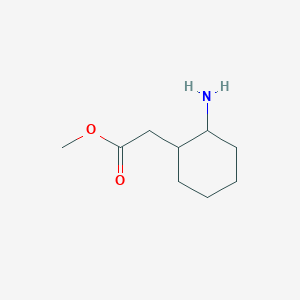
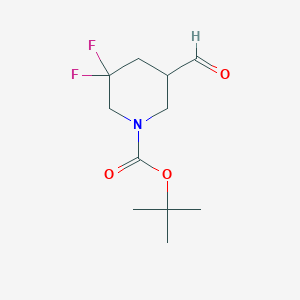
![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
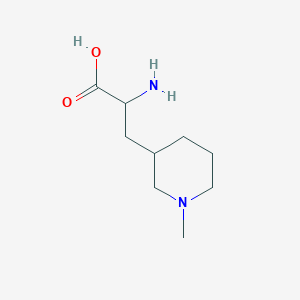
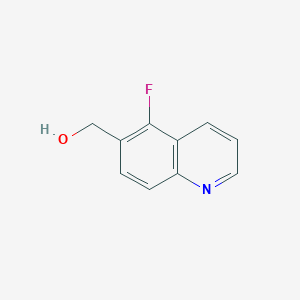
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
